Cas no 143334-90-1 (3-Chloro-4-nitro-1,2-benzenediamine)

3-Chloro-4-nitro-1,2-benzenediamine 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-4-nitro-1,2-benzenediamine
- 3-Chloro-4-nitrobenzene-1,2-diamine
- SY039088
-
- MDL: MFCD29923967
- インチ: 1S/C6H6ClN3O2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H,8-9H2
- InChIKey: HTCAKBVBBFHHIH-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1N)N)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 184
- トポロジー分子極性表面積: 97.9
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 色と性状: No date available
- 密度みつど: 1.6±0.1 g/cm3
- ゆうかいてん: No date available
- ふってん: 429.3±40.0 °C at 760 mmHg
- フラッシュポイント: 213.4±27.3 °C
- じょうきあつ: 0.0±1.0 mmHg at 25°C
3-Chloro-4-nitro-1,2-benzenediamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Chloro-4-nitro-1,2-benzenediamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D695668-0.1g |
3-Chloro-4-nitro-1,2-benzenediamine |
143334-90-1 | 95% | 0.1g |
$320 | 2025-02-20 | |
abcr | AB548703-250mg |
3-Chloro-4-nitro-1,2-benzenediamine; . |
143334-90-1 | 250mg |
€517.20 | 2024-04-19 | ||
abcr | AB548703-1g |
3-Chloro-4-nitro-1,2-benzenediamine; . |
143334-90-1 | 1g |
€829.20 | 2024-04-19 | ||
A2B Chem LLC | AI35543-250mg |
3-Chloro-4-nitrobenzene-1,2-diamine |
143334-90-1 | ≥95% | 250mg |
$460.00 | 2024-04-20 | |
Ambeed | A304665-1g |
3-Chloro-4-nitrobenzene-1,2-diamine |
143334-90-1 | 97% | 1g |
$626.0 | 2024-04-23 | |
eNovation Chemicals LLC | D695668-0.1g |
3-Chloro-4-nitro-1,2-benzenediamine |
143334-90-1 | 95% | 0.1g |
$320 | 2025-02-21 | |
A2B Chem LLC | AI35543-1g |
3-Chloro-4-nitrobenzene-1,2-diamine |
143334-90-1 | ≥95% | 1g |
$733.00 | 2024-04-20 | |
eNovation Chemicals LLC | D695668-0.25g |
3-Chloro-4-nitro-1,2-benzenediamine |
143334-90-1 | 95% | 0.25g |
$320 | 2025-02-21 | |
eNovation Chemicals LLC | D695668-1g |
3-Chloro-4-nitro-1,2-benzenediamine |
143334-90-1 | 95% | 1g |
$540 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y05935-250mg |
3-Chloro-4-nitrobenzene-1,2-diamine |
143334-90-1 | 95% | 250mg |
¥5259.0 | 2024-07-18 |
3-Chloro-4-nitro-1,2-benzenediamine 関連文献
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1. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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3. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
3-Chloro-4-nitro-1,2-benzenediamineに関する追加情報
Recent Advances in the Study of 3-Chloro-4-nitro-1,2-benzenediamine (CAS: 143334-90-1) in Chemical Biology and Pharmaceutical Research
3-Chloro-4-nitro-1,2-benzenediamine (CAS: 143334-90-1) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique nitro and chloro substituents on a benzenediamine backbone, has been explored for its role in the synthesis of novel therapeutic agents and as a building block in medicinal chemistry. Recent studies have focused on its reactivity, biological activity, and potential as a precursor for more complex molecules.
One of the key areas of research involving 3-Chloro-4-nitro-1,2-benzenediamine is its use in the development of antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains such as MRSA. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, making it a promising candidate for further development as an antibiotic.
In addition to its antimicrobial properties, 3-Chloro-4-nitro-1,2-benzenediamine has been investigated for its potential in cancer therapy. Research published in Bioorganic & Medicinal Chemistry Letters in 2022 revealed that certain derivatives of this compound can inhibit the activity of key enzymes involved in tumor growth, such as tyrosine kinases. The study suggested that these derivatives could serve as lead compounds for the development of targeted cancer therapies, particularly for cancers with high levels of kinase activity.
The synthetic utility of 3-Chloro-4-nitro-1,2-benzenediamine has also been a focus of recent research. A 2023 paper in Organic & Biomolecular Chemistry detailed a novel synthetic route for the compound, emphasizing its role as a versatile intermediate in the preparation of heterocyclic compounds. The study reported high yields and improved scalability, which could facilitate its broader use in pharmaceutical manufacturing.
Despite these promising findings, challenges remain in the development of 3-Chloro-4-nitro-1,2-benzenediamine-based therapeutics. Issues such as solubility, bioavailability, and potential toxicity need to be addressed in future studies. However, the compound's unique chemical properties and demonstrated biological activities make it a valuable subject for ongoing research in the field of chemical biology and drug discovery.
In conclusion, 3-Chloro-4-nitro-1,2-benzenediamine (CAS: 143334-90-1) represents a promising area of research with potential applications in antimicrobial and anticancer therapy. Recent studies have shed light on its mechanisms of action and synthetic utility, paving the way for further exploration and development. As research continues, this compound may emerge as a key player in the next generation of pharmaceutical agents.
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